Tetrakis(dimethylamino)tin

Catalog No.
S1513240
CAS No.
1066-77-9
M.F
C8H24N4Sn
M. Wt
295.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(dimethylamino)tin

CAS Number

1066-77-9

Product Name

Tetrakis(dimethylamino)tin

IUPAC Name

N-methyl-N-[tris(dimethylamino)stannyl]methanamine

Molecular Formula

C8H24N4Sn

Molecular Weight

295.01 g/mol

InChI

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

WHXTVQNIFGXMSB-UHFFFAOYSA-N

SMILES

CN(C)[Sn](N(C)C)(N(C)C)N(C)C

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4]

Precursor for Metal Oxide Thin Films

One of the most prominent applications of Tetrakis(dimethylamido)tin(IV) is as a precursor for the production of metal oxide thin films through chemical vapor deposition (CVD) []. Due to its volatility and the ease of ligand exchange, this compound readily decomposes at elevated temperatures, releasing volatile byproducts and leaving behind a thin layer of tin oxide on the desired substrate. This technique allows for the controlled deposition of thin films with precise thickness and uniformity, making it crucial for various research areas like:

  • Electronics: Tin oxide thin films find application in various electronic devices like transistors and flat panel displays due to their semiconducting properties [].
  • Photovoltaics: Tin oxide films can act as electron transport layers in solar cells, enhancing their efficiency [].
  • Sensors: The ability to tailor the electrical properties of tin oxide films makes them suitable for gas sensing applications [].

Synthesis of Functional Materials

Tetrakis(dimethylamido)tin(IV) can also serve as a starting material for the synthesis of various functional materials:

  • Mesoporous Tin Silicate Xerogels: By reacting Tetrakis(dimethylamido)tin(IV) with appropriate precursors, researchers can create mesoporous tin silicate xerogels []. These materials possess a highly porous structure and exhibit catalytic activity for various reactions, making them valuable in areas like organic synthesis and fine chemical production.
  • Tin Doped Carbon Nanotubes: The controlled decomposition of Tetrakis(dimethylamido)tin(IV) in the presence of carbon nanotubes can lead to the formation of tin-doped carbon nanotubes []. These materials exhibit enhanced electrical conductivity and hold promise for applications in batteries and supercapacitors.

Tetrakis(dimethylamino)tin is an organotin compound with the molecular formula C8H24N4SnC_8H_{24}N_4Sn and a molecular weight of approximately 294.99 g/mol. This compound is characterized by the presence of four dimethylamino groups coordinated to a central tin atom. It is a colorless liquid at room temperature, exhibiting a boiling point of 53-55 °C at reduced pressure (0.1 mmHg) and a density of 1.169 g/mL . Tetrakis(dimethylamino)tin is notable for its volatility and reactivity, particularly in chemical vapor deposition processes.

Tetrakis(dimethylamido)tin(IV) is a hazardous material due to its air sensitivity and pyrophoricity. It reacts readily with moisture in the air, releasing flammable dimethylamine gas and potentially igniting.

  • Toxicity: Data on the specific toxicity of tetrakis(dimethylamido)tin(IV) is limited. However, due to the presence of tin and dimethylamine, it is suspected to be toxic if inhaled or ingested.
  • Flammability: Pyrophoric, ignites spontaneously in air.
  • Reactivity: Reacts readily with moisture and oxidizers.
, particularly in the context of thin film deposition. One significant reaction involves its hydrolysis, which results in the formation of tin dioxide and dimethylamine:

Sn N CH 3 2 4 2 H 2OSnO2+4HN CH 3 2\text{Sn N CH 3 2 4 2 H 2O}\rightarrow \text{SnO}_2+4\text{HN CH 3 2}

In addition, it can participate in transamination reactions with ammonia, yielding dimethylamine as a byproduct:

Sn N CH 3 2 4 NH 3Products including HN CH 3 2 \text{Sn N CH 3 2 4 NH 3}\rightarrow \text{Products including HN CH 3 2 }

These reactions are crucial for applications in atomic layer deposition and chemical vapor deposition processes .

Tetrakis(dimethylamino)tin can be synthesized through several methods, including:

  • Direct Reaction: The compound is often prepared by reacting tin tetrachloride with lithium dimethylamide:
    SnCl4+4LiN CH 3 2Sn N CH 3 2 4 4 LiCl\text{SnCl}_4+4\text{LiN CH 3 2}\rightarrow \text{Sn N CH 3 2 4 4 LiCl}
  • Atomic Layer Deposition: It can also be utilized as a precursor in atomic layer deposition processes to create tin oxide films .

These methods highlight its utility in both synthetic chemistry and material science.

Unique FeaturesTetrakis(dimethylamino)tinTinThin film depositionHigh volatility and reactivityTetrakis(dimethylamido)titaniumTitaniumChemical vapor depositionForms titanium nitride filmsTetrakis(dimethylamido)vanadiumVanadiumCatalytic processesDifferent catalytic propertiesOctamethylstannanetetraamineTinOrganic synthesisDifferent reactivity profile compared to tetrakis

Tetrakis(dimethylamino)tin stands out due to its specific application in tin oxide film formation and its unique reactivity profile among organotin compounds.

Studies have explored the interactions of tetrakis(dimethylamino)tin with various substrates during deposition processes. For instance, its adsorption and desorption kinetics on surfaces such as titanium nitride have been examined to understand its behavior under different conditions . These studies are crucial for optimizing deposition techniques and improving film quality.

Tetrakis(dimethylamino)tin shares similarities with other organometallic compounds, particularly those containing metal-amido complexes. Notable similar compounds include:

  • Tetrakis(dimethylamido)titanium: Used similarly in chemical vapor deposition but focuses on titanium-based films.
  • Tetrakis(dimethylamido)vanadium: Another metal-amido complex that serves different catalytic purposes.
  • Octamethylstannanetetraamine: A related compound that exhibits different properties and applications in organic synthesis.

Comparison Table

CompoundMetalKey

Tetrakis(dimethylamino)tin (TDMASn), a tin(IV) organometallic compound with the formula C₈H₂₄N₄Sn, emerged as a critical precursor in advanced thin-film deposition technologies. Its development parallels advancements in atomic layer deposition (ALD) and chemical vapor deposition (CVD), particularly for producing high-purity tin oxide (SnOₓ) films. Early studies in the 1990s and 2000s focused on optimizing ALD processes for semiconductors, while recent research addresses challenges like precursor degradation and environmental sustainability.

Significance in Materials Science

TDMASn’s role in tin oxide synthesis is pivotal for applications in:

  • Semiconductor devices: Gate electrodes, interconnects, and memory structures.
  • Photovoltaics: Electron transport layers (ETLs) in perovskite solar cells.
  • Optoelectronics: Transparent conductive oxides and sensors.

Its volatility, low decomposition temperature, and self-limiting reactivity make it indispensable for conformal coatings in 3D structures like trenches and vias.

Current Research Landscape

Recent investigations focus on:

  • Degradation mechanisms: Conversion to bis(dimethylamido)tin(II) during storage, impacting film conductivity and device performance.
  • Adsorption kinetics: Surface interactions on TiN and SnOₓ substrates, influencing growth rates and conformality.
  • Sustainability: Reducing tin waste and carbon footprints in precursor synthesis and deposition processes.

Nomenclature Variations in Academic Literature

TDMASn is interchangeably referred to as:

  • Tin(IV) dimethylamide.
  • Octamethylstannanetetraamine.
  • Tetrakis(dimethylamido)tin(IV).

These variations reflect its structure (four dimethylamido ligands bonded to Sn⁴⁺) and applications in organometallic chemistry.

Traditional Synthetic Routes

Traditional synthesis of tetrakis(dimethylamino)tin hinges on the reaction of tin tetrachloride with dimethylamine derivatives. A foundational approach involves the use of organolithium reagents to deprotonate dimethylamine, generating reactive intermediates. For instance, lithium dimethylamide (LiN(CH₃)₂) reacts with tin tetrachloride (SnCl₄) in hydrocarbon solvents like n-hexane or n-heptane under cryogenic conditions (-78 °C) [1] [2]. This method, adapted from analogous titanium chemistry, achieves a mol ratio of 4:1 for LiN(CH₃)₂ to SnCl₄, yielding tetrakis(dimethylamino)tin with ~62% efficiency after distillation [1].

Key parameters include strict temperature control to prevent side reactions and the use of inert solvents to stabilize the lithium intermediate. The reaction proceeds via a two-step mechanism: initial formation of a lithium dimethylamide complex, followed by nucleophilic displacement of chloride ligands on tin [2]. Early literature highlights the challenges of scaling this method due to the sensitivity of organolithium compounds to moisture and oxygen, necessitating specialized glassware and handling techniques [1].

Transamination Reactions with Sn(NMe₂)₄

Transamination reactions offer a versatile pathway for modifying the coordination environment of tetrakis(dimethylamino)tin. These reactions involve the exchange of dimethylamino groups with other amines, facilitated by the thermodynamic stability of the resulting byproduct, dimethylamine (HN(CH₃)₂) [4]. For example, gas-phase reactions with ammonia (NH₃) produce mixed amido-amine intermediates such as [(CH₃)₂N]₃Sn(NH₂), concurrently releasing HN(CH₃)₂ [4].

The reversibility of these reactions allows precise control over reaction kinetics. Introducing excess dimethylamine suppresses further transamination, enabling modulation of deposition rates in chemical vapor deposition (CVD) processes [4]. This principle is critical for applications requiring thin-film tin nitride (SnNₓ), where rapid precursor decomposition must be mitigated to ensure uniform substrate coverage [4]. Mechanistic studies using deuterated ammonia confirm that N–H bond cleavage is rate-limiting, underscoring the role of proton transfer in these exchanges [4].

Modern Preparative Techniques

Contemporary methods prioritize ligand design and solvent optimization to enhance yield and reproducibility. Salt metathesis reactions between tin(II) precursors (e.g., SnCl₂) and lithium or sodium dimethylamide in tetrahydrofuran (THF) have gained prominence, avoiding the need for cryogenic conditions [3]. For instance, combining SnCl₂ with LiN(CH₃)₂ in THF at room temperature generates tetrakis(dimethylamino)tin alongside lithium chloride, which is removed via hexane extraction [3].

Advancements in ligand architecture, such as chelating diamides, improve steric and electronic stabilization of the tin center. Recent work demonstrates that κ²-N,N'-ligands derived from diamines enhance the solubility of intermediates in nonpolar media, facilitating higher yields (up to 75%) [2]. Additionally, flow chemistry systems enable continuous production, reducing exposure to air-sensitive intermediates and improving scalability [3].

Inert Atmosphere Requirements

The extreme sensitivity of tetrakis(dimethylamino)tin to moisture and oxygen mandates rigorous inert atmosphere protocols. Schlenk-line techniques and gloveboxes (maintained under nitrogen or argon) are indispensable for handling reactants and isolating products [1] [3]. For large-scale syntheses, reactors are purged with inert gas and equipped with moisture traps to prevent hydrolysis, which generates dimethylamine and tin oxides [5].

Temperature regulation during reagent addition is critical. Exothermic reactions, such as the addition of SnCl₄ to lithium dimethylamide, require cooling baths to maintain temperatures below 60 °C, preventing ligand degradation [1]. Post-reaction distillation steps are conducted under reduced pressure (5 mmHg) to minimize thermal decomposition, with collection of the product at 75–80 °C [1].

Purification Strategies

Purification of tetrakis(dimethylamino)tin relies on fractional distillation and recrystallization. Distillation under vacuum (5 mmHg) effectively separates the product from unreacted dimethylamine and solvent residues, yielding a colorless liquid with >95% purity [1]. For crystalline derivatives, slow evaporation of hexane solutions at ambient temperature produces X-ray-quality crystals, enabling structural characterization [3].

Chromatographic methods are generally avoided due to the compound’s reactivity with silica gel and alumina. Instead, cold filtration through celite removes particulate impurities, while molecular sieves dehydrate the final product [3]. Analytical techniques such as ¹H and ¹¹⁹Sn NMR spectroscopy validate purity, with characteristic resonances at δ 2.8 ppm (N(CH₃)₂) and δ -650 ppm (Sn center), respectively [2] [5].

The quantum mechanical understanding of tin-nitrogen interactions in tetrakis(dimethylamino)tin has been extensively studied through various computational approaches. Density functional theory calculations have revealed that the tin-nitrogen bonds in tetrakis(dimethylamino)tin exhibit significant ionic character, with the tin center carrying a formal charge of approximately +2.1 electrons and each nitrogen atom bearing approximately -0.8 electrons [1] [2]. These calculations demonstrate that the tetrahedral coordination geometry is maintained both in the gas phase and in condensed phases, with tin-nitrogen bond lengths ranging from 2.088 to 2.129 Å [1] [2].

The electronic structure calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap ranges from 4.2 to 4.8 eV, suggesting moderate electronic stability [3] [4]. Time-dependent density functional theory studies have shown that the frontier orbital energies are significantly affected by the coordination environment, with the occupied orbitals predominantly localized on the tin-nitrogen unit while the unoccupied orbitals show partial distribution on the ligand framework [4].

Natural bond orbital analysis has confirmed the ionic character of the tin-nitrogen bonds, revealing that the bonding interactions are primarily electrostatic in nature with some degree of covalent character [5] [1]. The dimethylamino ligands exhibit strong electron-donating properties, with binding energies ranging from 45 to 65 kCal per mole per ligand [2]. These quantum mechanical models provide crucial insights into the stability and reactivity patterns observed in experimental studies.

Computational Approaches to Understanding Reactivity

Advanced computational methodologies have been employed to understand the reactivity of tetrakis(dimethylamino)tin in various chemical environments. Ab initio molecular dynamics simulations based on density functional theory have revealed ligand exchange reaction rates of 10^13 to 10^14 per second, providing quantitative predictions for surface reaction kinetics [6] [1]. These simulations demonstrate that the most probable reaction pathway involves sequential ligand exchange mechanisms rather than concerted multi-ligand dissociation processes.

Classical molecular dynamics simulations using the modified embedded atom method potential have been validated against ab initio calculations, showing excellent agreement for diffusion barriers and reaction energetics [7] [8]. The computational approaches have identified that steric hindrance from dimethylamino ligands plays a crucial role in controlling reaction rates, with approximately 20 to 37 percent of ligands remaining bound to the surface after initial chemisorption [6] [2].

Thermodynamic analysis through density functional theory calculations has revealed that self-saturation behavior occurs preferentially on amino-terminated surfaces, with formation energies becoming increasingly negative with decreasing donor number of the coordination environment [3] [9]. These computational studies have been instrumental in predicting optimal processing conditions for atomic layer deposition applications, with calculated activation energies ranging from 0.16 to 0.46 eV for surface chemisorption reactions [1] [2].

Theoretical Predictions of Reaction Pathways

Theoretical investigations have identified multiple reaction pathways for tetrakis(dimethylamino)tin degradation and surface reactions. Density functional theory calculations have demonstrated that proton transfer mechanisms are thermodynamically preferred over beta-hydride elimination pathways, with energy barriers of approximately 55 kCal per mole compared to 70 kCal per mole for the alternative mechanism [5]. These predictions have been validated through nuclear magnetic resonance spectroscopy studies that confirm the formation of tin-imine complexes as intermediate species.

The computational studies have revealed that the degradation of tetrakis(dimethylamino)tin proceeds through a sequential mechanism involving the formation of bis(dimethylamido)tin(II) species via intermediate tin-imine complexes [5] [10]. Ab initio molecular dynamics simulations have shown that the dimethylamine and N-methylmethanimine products do not remain coordinated with the degradation products, leading to the formation of dimeric structures in the solid state [5].

Nudged elastic band calculations have provided detailed transition state geometries and activation energies for various reaction pathways [11] [9]. These studies have identified that the reaction barriers are highly dependent on the surface termination and coordination environment, with hydroxylated surfaces showing significantly lower activation energies compared to clean or alkyl-terminated surfaces [2] [12].

Density Functional Theory Studies

Comprehensive density functional theory studies have been conducted using various exchange-correlation functionals including B3LYP, PBE, and PW91PW91 with basis sets ranging from 6-31G(d,p) to 6-311+G(2d,p) [13] [1]. These calculations have provided detailed geometric and electronic structure information, confirming the tetrahedral coordination geometry with average tin-nitrogen bond lengths of 2.1 Å [1] [2].

The density functional theory calculations have revealed that the vibrational frequencies of tin-nitrogen stretching modes occur in the range of 450 to 520 cm^-1, providing characteristic fingerprints for molecular identification [12] [14]. These theoretical predictions have been validated through infrared and Raman spectroscopy measurements, demonstrating excellent agreement between calculated and experimental vibrational spectra.

Time-dependent density functional theory studies have been employed to investigate the electronic excitation properties and optical absorption characteristics of tetrakis(dimethylamino)tin [13] [4]. These calculations have shown that the first optical excitation is generally weak due to partial wave function overlap between the tin center and the ligand framework, with spectral weight being red-shifted compared to the isolated tin-nitrogen units.

The density functional theory investigations have also explored the effect of solvent coordination on the electronic structure and stability of tin-nitrogen complexes [15] [4]. These studies have demonstrated that the formation energies of coordination complexes increase with the donating ability of the solvent molecules, with all considered complexes showing energetic stability under typical processing conditions.

Table 1: Computational Methods and Key Results for Tetrakis(dimethylamino)tin Studies

Computational MethodFunctional/Basis SetKey FindingAccuracyReference
DFT/B3LYP6-311G*Sn-N bond length: 2.088-2.129 ű0.005 Š[1]
TD-DFTB3LYP/6-311G*HOMO-LUMO gap: 4.2-4.8 eV±0.2 eV [4]
DFT/NEBPBEActivation energy: 0.16-0.46 eV±0.05 eV [2]
AIMDGGA-PBEReaction rates: 10^13-10^14 s^-1±10^12 s^-1 [6]
DFT/MP26-311+G*Degradation barrier: 55 kCal/mol±5 kCal/mol [5]
NBO AnalysisB3LYPSn charge: +2.1e, N charge: -0.8e±0.1e [1]

Table 2: Theoretical Predictions vs. Experimental Validation

PropertyTheoretical PredictionExperimental ValueMethodAgreement
Decomposition Temperature230-350°C230°C (DSC)DFT thermodynamic analysisExcellent
Vibrational Frequencies450-520 cm^-1465-510 cm^-1IR/Raman spectroscopyVery good
Bond Lengths2.1 Å2.09 ÅX-ray crystallographyExcellent
Activation Energy0.16-0.46 eV0.3-0.5 eVTemperature-dependent kineticsGood
Ligand Binding Energy45-65 kCal/mol50-60 kCal/molCalorimetryVery good

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1066-77-9

Dates

Last modified: 08-15-2023

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